molecular formula C16H14ClN5OS B11270909 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11270909
M. Wt: 359.8 g/mol
InChI Key: RUEFZDAMRRWMAB-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring and the chlorophenyl and methylsulfanyl groups contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 4-chloroaniline with 3-(methylsulfanyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with sodium azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The chlorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for these targets. This compound may also interfere with cellular pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a thiadiazole ring instead of a triazole ring.

    2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Contains a quinoline ring and different functional groups.

Uniqueness

5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the chlorophenyl and methylsulfanyl groups further enhances its activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)

InChI Key

RUEFZDAMRRWMAB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

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